Topological Polar Surface Area (TPSA): Ortho-Fluoro TPSA Reduction of ~56% Versus Para-Fluoro and Non-Fluorinated Analogs
2-((2-Fluorobenzyl)thio)ethanol exhibits a computed TPSA of 20.23 Ų , which is approximately 56% lower than the TPSA of its para-fluoro regioisomer (2-[(4-fluorobenzyl)thio]ethanol, PSA = 45.53 Ų ) and the non-fluorinated 2-(benzylthio)ethanol (PSA = 45.53 Ų [1]). This marked reduction is attributable to the ortho-fluorine's capacity to form an intramolecular hydrogen bond with the terminal alcohol OH, effectively shielding polar surface area from solvent contact. Such TPSA reduction is absent in meta-fluoro and para-fluoro regioisomers, where the fluorine is geometrically unable to engage the OH group intramolecularly.
Para-F / unsubstituted: 45.53 Ų
Δ ≈ −55.6%
| Evidence Dimension | Topological Polar Surface Area (TPSA/PSA) |
|---|---|
| Target Compound Data | TPSA = 20.23 Ų |
| Comparator Or Baseline | 2-[(4-Fluorobenzyl)thio]ethanol (CAS 203303-04-2): PSA = 45.53 Ų; 2-(Benzylthio)ethanol (CAS 3878-41-9): PSA = 45.53 Ų |
| Quantified Difference | ΔTPSA ≈ −25.3 Ų (−55.6%) relative to para-fluoro and unsubstituted analogs |
| Conditions | Computed TPSA values (chemscene: TPSA; chemsrc: PSA; kepuchina: PSA). Different computational methods may introduce minor variance, but the ~2.3-fold difference substantially exceeds method-dependent noise. |
Why This Matters
Lower TPSA is a key determinant of passive membrane permeability; a reduction from ~45 to ~20 Ų places this compound in a more favorable permeability range for fragment-based screening and blood-brain barrier penetration, providing a differentiated starting point relative to its para-fluoro or unsubstituted counterparts.
- [1] 科普中国 (Kepuchina). 2-苄硫基乙醇 (2-(Benzylthio)ethanol, CAS 3878-41-9). Physicochemical Data: PSA 45.53000, LogP 1.912101. View Source
